molecular formula C10H14N2O3 B13629222 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid

2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13629222
M. Wt: 210.23 g/mol
InChI Key: OMIXBQCGJIBLJS-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxyethyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. The ethoxyethyl group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate. The carboxylic acid group is typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde

    Reduction: Formation of 4-methylpyrimidine-5-methanol

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methyl group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethoxyethyl)-4-methylpyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

    4-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxyethyl group, which may affect its solubility and membrane permeability.

    2-Ethoxyethyl-4-methylpyrimidine-5-carboxylate: An ester derivative that may have different reactivity and stability compared to the carboxylic acid form.

Uniqueness

2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethoxyethyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1-ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-4-15-7(3)9-11-5-8(10(13)14)6(2)12-9/h5,7H,4H2,1-3H3,(H,13,14)

InChI Key

OMIXBQCGJIBLJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

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